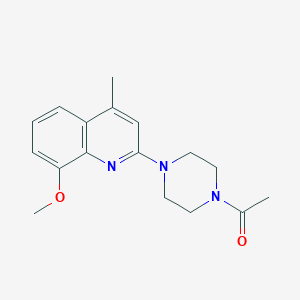

2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of organic compounds known as quinolines, which are aromatic heterocyclic compounds with a structure that combines a benzene ring fused to a pyridine ring. Specifically, this molecule is modified with an acetyl and a piperazinyl group, and it features methoxy and methyl substituents, which could influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves multi-step chemical processes including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. For instance, the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene)malonate showcases a related process that might be adapted for our compound, involving optimized reaction conditions to yield the final product confirmed by NMR and MS techniques (Jiang Jia-mei, 2010).

Molecular Structure Analysis

The crystal structure and molecular interactions of similar quinoline derivatives have been explored, emphasizing the role of dispersion forces in the intermolecular interactions within the crystals. For example, studies on related compounds have utilized Hirshfeld surface analyses to investigate these forces, reflecting the absence of classical hydrogen bonds (N. Ullah & H. Stoeckli-Evans, 2021).

Wirkmechanismus

Target of Action

The primary target of 2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline is osteoclasts , which are large, multinucleated cells responsible for bone resorption . The compound has been shown to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, a marker of osteoclast activity .

Mode of Action

The compound interacts with its targets by downregulating the expression of osteoclast-specific markers, such as TRAF6, c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 . This interaction results in a significant decrease in the formation of multinucleated TRAP-positive cells .

Biochemical Pathways

The compound affects the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway, which is crucial for osteoclast differentiation . By inhibiting RANKL-induced osteoclast differentiation, the compound attenuates osteoclast activity and thus, bone resorption .

Result of Action

The result of the compound’s action is a decrease in bone resorption activity and actin ring formation, which are key processes in osteoclast activity . This suggests that the compound could be a potential candidate agent for the treatment of osteoclast-related bone diseases .

Eigenschaften

IUPAC Name |

1-[4-(8-methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12-11-16(20-9-7-19(8-10-20)13(2)21)18-17-14(12)5-4-6-15(17)22-3/h4-6,11H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVHDNLXWVKRLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)

![4-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5233505.png)

![(5-isoquinolinylmethyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5233515.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5233536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5233553.png)

![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)

![N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5233569.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)

![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)